8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid
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Overview
Description
8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid is a complex organic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fused ring system combining furan, imidazole, and pyrimidine moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring the correct formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid: Lacks the methyl group at the 8-position, which may affect its reactivity and binding properties.
8-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidine-9-carboxylic acid: Does not contain the furan ring, leading to different structural and functional characteristics.
Uniqueness
8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid is unique due to its specific combination of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
11-methyl-10-oxa-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-12-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-6(10(14)15)7-8-11-2-3-13(8)4-12-9(7)16-5/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTJZLWZHQFULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN3C2=NCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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